N-(4-anilinophenyl)-3-iodobenzamide
Description
N-(4-anilinophenyl)-3-iodobenzamide is a benzamide derivative featuring a 3-iodo substitution on the benzamide moiety and a 4-anilinophenyl group. The iodine atom in the 3-position may enhance steric bulk, electronic effects, or binding affinity compared to non-iodinated analogs, though specific mechanistic studies are needed.
Properties
IUPAC Name |
N-(4-anilinophenyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O/c20-15-6-4-5-14(13-15)19(23)22-18-11-9-17(10-12-18)21-16-7-2-1-3-8-16/h1-13,21H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLJUHSYOPHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 4-anilinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-anilinophenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4-anilinophenyl)-3-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-anilinophenyl)benzamide
- Structure : Lacks the 3-iodo substitution on the benzamide ring.
- Activity: A potent DGC inhibitor with IC₅₀ values of 1 µM (VC2370, V. cholerae) and 17.83 µM (WspR, P. aeruginosa).
Sulfasalazine and Eprosartan
- Sulfasalazine : A sulfonamide anti-inflammatory drug repurposed as a DGC inhibitor (IC₅₀: 200 µM for YdeH, 360 µM for WspR).
- Eprosartan : An angiotensin II receptor antagonist with DGC inhibition (IC₅₀: 170 µM for WspR, 888 µM for YdeH).
- Comparison: Both exhibit weaker DGC inhibition than N-(4-anilinophenyl)benzamide, highlighting the superior potency of the benzamide scaffold .
A3 (N-(3-(acridin-9-ylamino)propyl)-3-iodobenzamide)
- Structure : Combines 3-iodobenzamide with an acridine DNA-intercalating group.
- Activity : Binds DNA and induces double-strand breaks (1–1.4 DSB/decay) when labeled with ¹²⁵I, making it a candidate for Auger electron radiotherapy .
- Applications: Targets tumor cells via DNA damage, diverging from the anti-biofilm focus of N-(4-anilinophenyl)benzamide derivatives.
Kinase Inhibitors with 3-Iodobenzamide Moieties
- Example : N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodobenzamide.
- Activity: Part of amino-indazole scaffolds inhibiting kinases (e.g., FLT3, PDGFRα, Kit) with EC₅₀ values in the nanomolar range .
- Structural Insight : The 3-iodo group may enhance hydrophobic interactions in kinase active sites, demonstrating the scaffold’s adaptability.
Other Iodobenzamide Derivatives
Data Table: Key Compounds and Properties
Key Findings and Implications
Potency Trends: N-(4-anilinophenyl)benzamide derivatives exhibit superior DGC inhibition compared to sulfasalazine and eprosartan, suggesting structural optimization of the benzamide core enhances activity .
Role of Iodine: The 3-iodo substitution may improve target binding (e.g., kinase or DNA interactions) or pharmacokinetic properties, though direct comparisons with non-iodinated analogs are lacking.
Diverse Applications : The 3-iodobenzamide scaffold is versatile, with applications in anti-biofilm agents, kinase inhibitors, and radiopharmaceuticals, depending on substituents .
Limitations: Data on this compound specifically are sparse; further studies on its IC₅₀, toxicity, and biofilm dispersal efficacy are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
